Home > Products > Screening Compounds P1071 > 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea - 942002-04-2

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Catalog Number: EVT-3082327
CAS Number: 942002-04-2
Molecular Formula: C22H19N5O2
Molecular Weight: 385.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea belongs to the class of quinazoline derivatives. Quinazolines are a family of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS depressant effects. [, , , ] These compounds often serve as crucial building blocks in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

Although the specific synthesis of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is not described in the provided literature, a plausible synthetic route can be extrapolated based on the synthesis of similar quinazoline-urea derivatives. [, , , ]

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea comprises a central quinazolinone ring system. [, , , ] Key structural features include:

Mechanism of Action
  • Enzyme Inhibition: Quinazoline derivatives are known to inhibit various enzymes, including kinases, proteases, and topoisomerases. [, , , ] The specific enzyme targeted likely depends on the substituents present on the quinazoline ring and the urea moiety.
Applications
  • Anticancer Activity: Exploring its potential as an inhibitor of aurora kinases, which are overexpressed in various cancers. [, , , ]
  • Antimicrobial Activity: Investigating its efficacy against a range of Gram-positive and Gram-negative bacteria, potentially targeting bacterial enzymes or DNA replication. [, ]
  • Anti-inflammatory and Analgesic Effects: Assessing its ability to modulate inflammatory pathways and alleviate pain, potentially through COX-2 inhibition or interaction with other inflammatory mediators. [, ]
  • CNS Activity: Examining its potential to influence neurological processes, possibly through interaction with specific neurotransmitter receptors or modulation of neurotransmitter release. [, ]

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

  • Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. In a study, it was found to strongly potentiate the antinociceptive effects induced by the enkephalin-catabolizing enzyme inhibitor RB 101 in rats. This suggests a potential role of CCK B antagonists in pain management. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. It was studied alongside 1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea as part of an investigation into the pharmacological effects of different orexin receptor antagonists. []

1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

  • Compound Description: SB-408124 is another selective OX1 antagonist. Similar to SB-674042, it was included in the same study to investigate its pharmacological properties compared to 1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea. []

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist used alongside 1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea to study the role of OX2 in the effect of orexin-A on the activity of dopaminergic neurons. []

1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one

  • Compound Description: This compound is a selective high-affinity antagonist for the human dopamine D4 receptor, exhibiting excellent selectivity over ion channels. It was developed through a series of structural modifications aimed at improving selectivity and pharmacokinetic properties. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

  • Compound Description: This potent KDR (kinase insert domain receptor) kinase inhibitor emerged from a study exploring o-amino-arylurea derivatives. It showed significant improvement in KDR kinase inhibitory activity compared to the initial hit compound. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 represents the first reported example of a specific c-Met/Ron dual kinase inhibitor exhibiting preferential binding to the activated kinase conformation. This compound shows promising anticancer activity, demonstrated by its ability to fully inhibit tumor growth in a c-Met amplified xenograft model. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 functions as a Dishevelled 1 (DVL1) inhibitor. It exhibits selective inhibition of DVL1 binding to Frizzled receptors and demonstrates potential as a therapeutic agent against WNT-dependent colon cancer. []

Properties

CAS Number

942002-04-2

Product Name

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

IUPAC Name

1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Molecular Formula

C22H19N5O2

Molecular Weight

385.427

InChI

InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28)

InChI Key

RYVJLFJBXVEKBE-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.